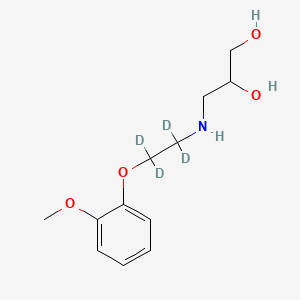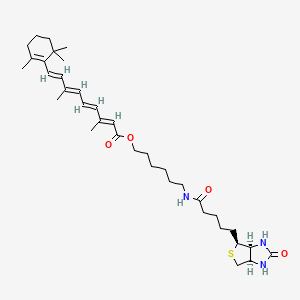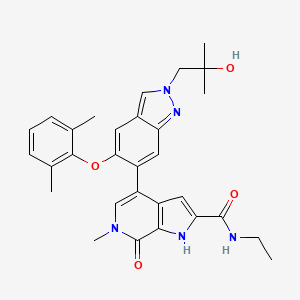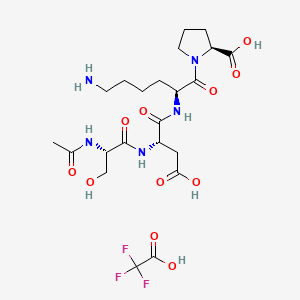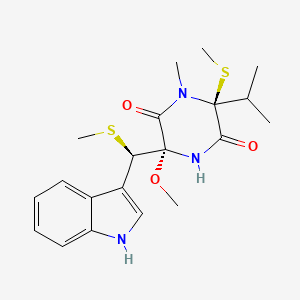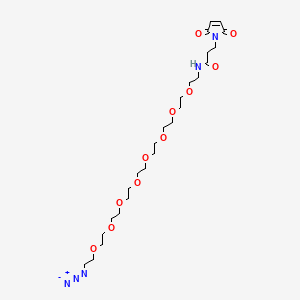
Azido-PEG8-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG8-Mal is a heterobifunctional polyethylene glycol (PEG) linker that contains an azide group and a maleimide group. The azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry, while the maleimide group can react with thiol groups in biomolecules. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG8-Mal involves the functionalization of polyethylene glycol with azide and maleimide groupsThe maleimide group is then introduced via a reaction with a suitable maleimide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis and cGMP manufacturing are often employed to meet specific requirements.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-Mal undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in biomolecules to form stable thioether bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) or ruthenium catalysis is commonly used for the azide-alkyne cycloaddition reaction.
Thiol-Maleimide Reaction: This reaction typically occurs under mild, aqueous conditions, making it suitable for bioconjugation applications.
Major Products Formed
Click Chemistry: The major product is a 1,2,3-triazole linkage.
Thiol-Maleimide Reaction: The major product is a thioether bond.
Scientific Research Applications
Azido-PEG8-Mal has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Azido-PEG8-Mal involves the formation of stable linkages through its azide and maleimide groups. The azide group participates in click chemistry reactions to form triazole linkages, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions occur under mild conditions, making this compound suitable for use in sensitive biological systems.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-Maleimide: A shorter PEG linker with similar functional groups.
Azido-PEG8-Acid: Contains an azide group and a carboxylic acid group instead of a maleimide group.
Azide-PEG-Mal, MW 5,000: A PEG linker with a higher molecular weight.
Uniqueness
Azido-PEG8-Mal is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. Its heterobifunctional nature allows for versatile applications in bioconjugation and drug delivery.
Properties
Molecular Formula |
C25H43N5O11 |
|---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C25H43N5O11/c26-29-28-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-27-23(31)3-6-30-24(32)1-2-25(30)33/h1-2H,3-22H2,(H,27,31) |
InChI Key |
SZLININDGDZJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
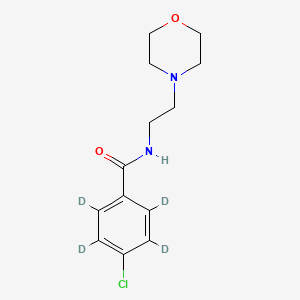
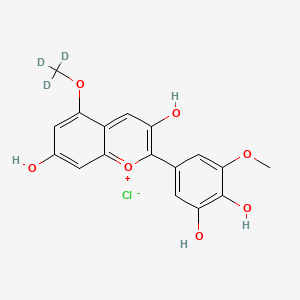
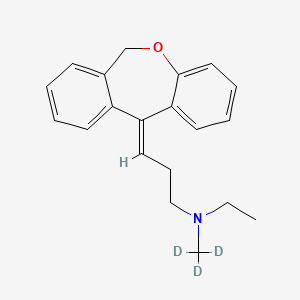
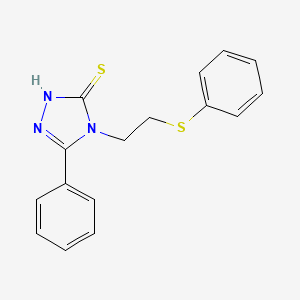

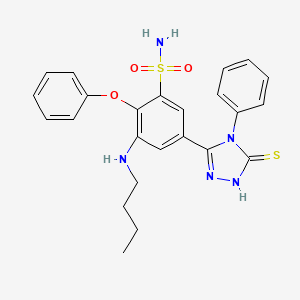
![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
